molecular formula C28H26FN3O4S B2915723 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one CAS No. 689771-68-4

2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-3-(4-methoxybenzyl)-6-morpholinoquinazolin-4(3H)-one

Cat. No. B2915723
CAS RN: 689771-68-4
M. Wt: 519.59
InChI Key: ZJDVNWXONNKCMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including condensation reactions, cyclization, and functional group modifications. Researchers have explored various synthetic routes, optimizing yields and purity. Detailed synthetic protocols can be found in relevant literature .

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

Research into similar compounds has focused on understanding the types of intermolecular interactions, such as C–H⋯O, C–H⋯N, and π–π stacking interactions, which are crucial for determining the structural stability and reactivity of these compounds. Studies highlight the significance of these interactions in the crystalline state, contributing to the compounds' properties and potential applications in designing materials with specific characteristics (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Biological Activity and Potential Therapeutic Applications

Several derivatives of quinazolinone, a core structure related to the compound , have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have identified compounds with promising inhibitory effects against various bacterial and fungal strains, as well as cytotoxic activity against cancer cell lines, indicating potential therapeutic applications (Patel & Patel, 2010); (Deep, Narasimhan, Ramasamy, Mani, Mishra, & Majeed, 2013).

Synthesis and Chemical Properties

Research on related compounds involves their synthesis through various chemical reactions, aiming to understand their chemical properties and potential applications. For example, studies have detailed the synthesis routes of related fluoroquinolone-based compounds, providing insights into their structural and electronic properties. This knowledge is fundamental for the development of new materials and drugs with improved performance and specificity (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013).

Antimicrobial and Anticancer Evaluation

Quinazolinone derivatives have been extensively studied for their antimicrobial and anticancer properties. Research demonstrates that specific structural modifications can significantly enhance these activities, suggesting a pathway for the development of new drugs based on the quinazolinone scaffold. Such compounds show potential as dual inhibitors for tyrosine kinases, important targets in cancer therapy (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-[(4-methoxyphenyl)methyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O4S/c1-35-23-9-2-19(3-10-23)17-32-27(34)24-16-22(31-12-14-36-15-13-31)8-11-25(24)30-28(32)37-18-26(33)20-4-6-21(29)7-5-20/h2-11,16H,12-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDVNWXONNKCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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